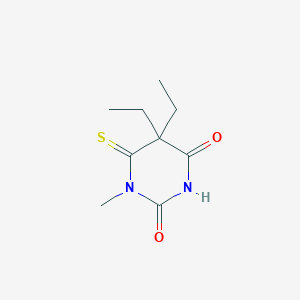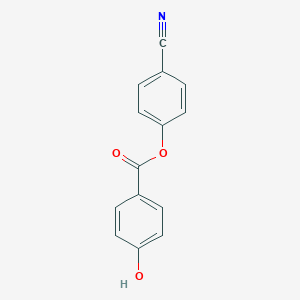
4-Cyanophenyl 4-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyanophenyl 4-hydroxybenzoate, also known as CHB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the family of hydroxybenzoates and is characterized by its cyanophenyl group.
作用機序
The mechanism of action of 4-Cyanophenyl 4-hydroxybenzoate varies depending on its application. In medicine, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, this compound has been found to scavenge free radicals and protect cells from oxidative damage. In agriculture, this compound inhibits the growth of fungi and bacteria by disrupting their cell membranes and interfering with their metabolic processes. In materials science, this compound forms hydrogen bonds and π-π interactions with other molecules, resulting in the formation of functional materials with unique properties.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects in different systems. In vitro studies have demonstrated that this compound inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of arthritis and cancer. This compound has also been found to scavenge free radicals and protect cells from oxidative damage, which may contribute to its anti-inflammatory and antioxidant properties. In vivo studies have shown that this compound reduces the severity of arthritis and inhibits the growth of cancer cells in animal models.
実験室実験の利点と制限
The advantages of using 4-Cyanophenyl 4-hydroxybenzoate in lab experiments include its low toxicity, high stability, and ease of synthesis. This compound can be synthesized in large quantities and purified to high purity, making it a cost-effective and reliable reagent for various applications. However, the limitations of using this compound in lab experiments include its limited solubility in water and some organic solvents, which may affect its bioavailability and activity. In addition, this compound may interact with other molecules in complex biological systems, making it difficult to interpret its effects on specific pathways.
将来の方向性
For the research on 4-Cyanophenyl 4-hydroxybenzoate include the development of new synthetic methods, the exploration of its potential applications in other fields, and the elucidation of its mechanism of action in complex biological systems. New synthetic methods may improve the yield and purity of this compound and enable the synthesis of analogs with enhanced activity and selectivity. The potential applications of this compound in other fields such as energy storage and sensing should be explored. The mechanism of action of this compound in complex biological systems should be further investigated using advanced techniques such as proteomics and metabolomics.
合成法
The synthesis of 4-Cyanophenyl 4-hydroxybenzoate involves the reaction of 4-hydroxybenzoic acid with cyanobenzene in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process, resulting in the formation of this compound. The yield and purity of the product can be enhanced by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学的研究の応用
4-Cyanophenyl 4-hydroxybenzoate has been extensively studied due to its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of diseases such as arthritis and cancer. In agriculture, this compound has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In materials science, this compound has been utilized as a building block for the synthesis of functional materials such as liquid crystals and polymers.
特性
CAS番号 |
70568-47-7 |
|---|---|
分子式 |
C14H9NO3 |
分子量 |
239.23 g/mol |
IUPAC名 |
(4-cyanophenyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C14H9NO3/c15-9-10-1-7-13(8-2-10)18-14(17)11-3-5-12(16)6-4-11/h1-8,16H |
InChIキー |
XAZYJGRIISZODM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(C=C2)O |
正規SMILES |
C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)
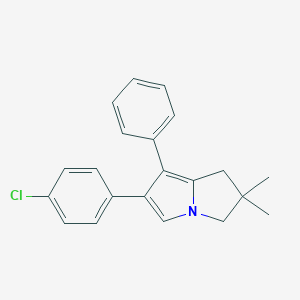
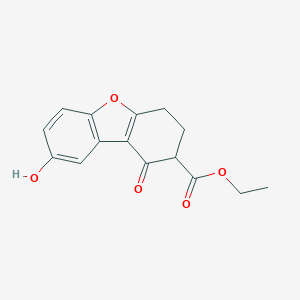
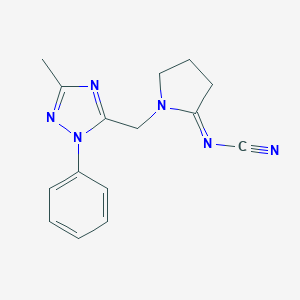
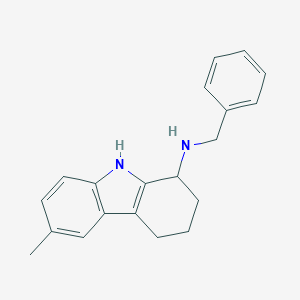
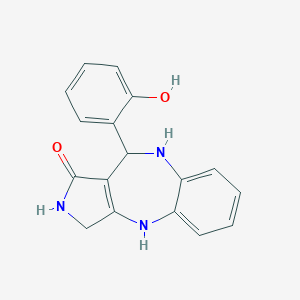
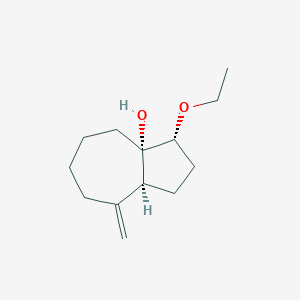
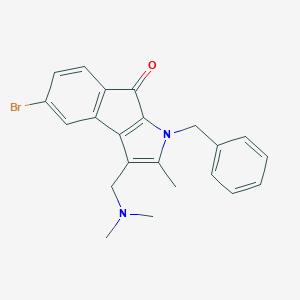
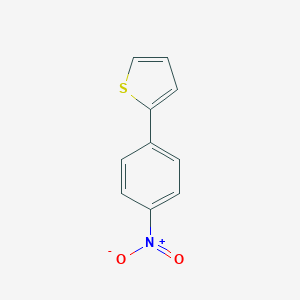
![Naphtho[2,3-h]quinoline-7,12-dione](/img/structure/B186909.png)
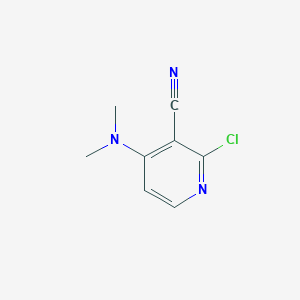
![1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone](/img/structure/B186913.png)
